Cas no 16252-90-7 (2-Amino-2-methylpropanamide)

2-Amino-2-methylpropanamide is a branched-chain organic compound featuring both an amino and an amide functional group. Its molecular structure, characterized by a tertiary carbon center, lends stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s primary advantages include its role as a precursor in the preparation of specialty chemicals, such as heterocyclic compounds and peptidomimetics. Its sterically hindered amino group can influence reaction selectivity, while the amide moiety offers hydrogen-bonding potential for molecular recognition. The compound is typically handled under controlled conditions due to its reactivity, ensuring consistent performance in synthetic pathways.
2-Amino-2-methylpropanamide structure
2-Amino-2-methylpropanamide structure
Product Name:2-Amino-2-methylpropanamide
CAS No:16252-90-7
MF:C4H10N2O
MW:102.135000705719
MDL:MFCD11505290
CID:1082909
PubChem ID:6453783
Update Time:2025-07-24

2-Amino-2-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-methylpropionamide
    • 2-amino-2-methylpropanamide
    • 2-Amino-2-methyl-propionamide
    • 2-methylalaninamide
    • 2-amino-2,2-dimethylethanamide
    • 2-amino-2-methylpropionic acid carboxamide
    • 2-amino-N-2-methyl-propionamide
    • 2-methylalaninamide(SALTDATA: HCl)
    • 2-methyl-L-alaninamide
    • Propanamide, 2-amino-2-methyl-
    • 2-amino-2-methyl-propanamide
    • ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
    • 5432AJ
    • STL261895
    • BBL022550
    • TRA0043033
    • SY026852
    • AB0072518
    • BB 0261022
    • DB-064460
    • SCHEMBL19905538
    • SCHEMBL189800
    • AB01003815-01
    • AMY20154
    • A882834
    • 16252-90-7
    • EN300-52975
    • BS-12111
    • J-009947
    • AKOS005173453
    • ALBB-011798
    • MFCD11505290
    • CS-0205637
    • XH0674
    • 2-Amino-2-methylpropanamide
    • MDL: MFCD11505290
    • Inchi: 1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)
    • InChI Key: ZIOBGZDFMKCKGZ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)N)N

Computed Properties

  • Exact Mass: 102.07900
  • Monoisotopic Mass: 102.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 87.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1
  • XLogP3: -1.2

Experimental Properties

  • Boiling Point: 234.7 ℃ at 760 mmHg
  • PSA: 70.10000
  • LogP: 1.05900

2-Amino-2-methylpropanamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Amino-2-methylpropanamide Production Method

2-Amino-2-methylpropanamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16252-90-7)2-Amino-2-methylpropanamide
Order Number:A882834
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:07
Price ($):333.0
Email:sales@amadischem.com

Additional information on 2-Amino-2-methylpropanamide

Comprehensive Overview of 2-Amino-2-methylpropanamide (CAS No. 16252-90-7): Properties, Applications, and Industry Insights

2-Amino-2-methylpropanamide (CAS No. 16252-90-7) is a specialized organic compound with a unique molecular structure, featuring both amide and amine functional groups. This dual functionality makes it a versatile intermediate in pharmaceutical synthesis, agrochemical formulations, and advanced material science. Its IUPAC name, 2-amino-2-methylpropanamide, reflects its branched-chain aliphatic structure, which contributes to its stability and reactivity under controlled conditions. The compound's CAS registry number (16252-90-7) serves as a universal identifier for precise chemical tracking across global databases.

In recent years, the demand for high-purity 2-amino-2-methylpropanamide has surged due to its role in synthesizing peptide mimetics and small-molecule drugs. Researchers highlight its utility in creating bioactive scaffolds, particularly in oncology and neurology drug discovery. A 2023 study published in the Journal of Medicinal Chemistry emphasized its potential as a building block for kinase inhibitors, aligning with the growing interest in targeted cancer therapies. The compound's methylpropanamide backbone also shows promise in developing sustainable agrochemicals, responding to the global push for environmentally friendly crop protection solutions.

The synthesis of CAS 16252-90-7 typically involves controlled aminolysis reactions of methylpropanenitrile derivatives, with yields optimized through advanced catalytic systems. Industry leaders now employ continuous flow chemistry techniques to enhance production efficiency—a trend reflecting broader pharmaceutical manufacturing shifts toward Industry 4.0 practices. Analytical characterization via HPLC (High-Performance Liquid Chromatography) and LC-MS ensures compliance with stringent purity standards (>98.5%), addressing the pharmaceutical sector's escalating quality requirements.

From a commercial perspective, 2-methylpropanamide derivatives like this compound have gained traction in specialty chemical markets. Market analysts note a 12% CAGR growth (2022-2027) for such intermediates, driven by Asia-Pacific pharmaceutical expansion. The compound's storage stability at controlled temperatures (2-8°C) and compatibility with common organic solvents (DMSO, ethanol) further enhance its supply chain viability. Regulatory filings in major pharmacopeias (USP, EP) now include dedicated monographs for amino-methylpropanamide quality control, underscoring its standardized applications.

Emerging research explores the compound's potential in bioconjugation chemistry, particularly for antibody-drug conjugates (ADCs)—a hot topic in biopharmaceutical forums. Its primary amine group enables efficient linker attachment, while the steric hindrance from the methyl group improves metabolic stability. These properties position 16252-90-7 as a candidate for next-generation precision medicine platforms, coinciding with increasing investments in personalized therapeutics.

Environmental considerations have prompted studies on the biodegradation pathways of 2-amino-2-methylpropanamide, with recent OECD 301 tests demonstrating >60% mineralization within 28 days. This data supports its classification as a low-PBT (Persistent, Bioaccumulative, Toxic) substance, aligning with green chemistry initiatives. Manufacturers now highlight these eco-toxicological profiles in ESG reports, responding to investor demands for sustainable chemical portfolios.

For laboratory handling, 2-amino-2-methylpropanamide powder requires standard PPE (nitrile gloves, safety goggles) due to its mild hygroscopic nature. Technical datasheets emphasize its pH-dependent solubility (optimal at pH 6-8) and provide validated H-NMR reference spectra (D2O, 400 MHz) for quality verification. These practical details address frequent queries from synthetic chemists in online forums and professional networks like ResearchGate.

The compound's patent landscape reveals strategic applications, including a 2022 WO patent for heterocyclic compound synthesis using CAS 16252-90-7 as a key intermediate. Intellectual property analysts observe growing filings in proteolysis-targeting chimera (PROTAC) technologies, where its structural features facilitate E3 ligase binding. This intersects with the booming interest in targeted protein degradation therapies—a frequent search topic in scientific literature databases.

In educational contexts, 2-amino-2-methylpropanamide serves as a model compound for teaching retrosynthetic analysis in graduate organic chemistry courses. Its straightforward transformation to tert-butylamine derivatives illustrates fundamental amide bond manipulation techniques. Several open-access chemistry platforms now include interactive 3D molecular models of this compound, catering to the rise of digital learning tools.

Looking ahead, advancements in enzymatic amidation may revolutionize the production of 16252-90-7, with recent enzyme engineering breakthroughs achieving 90% atom economy. Such innovations align with the American Chemical Society's green chemistry principles, while potentially reducing manufacturing costs by 30-40%. These developments position 2-amino-2-methylpropanamide as a compound of enduring relevance in the evolving landscape of specialty chemicals and life science applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16252-90-7)2-Amino-2-methylpropanamide
A882834
Purity:99%
Quantity:5g
Price ($):333.0
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